molecular formula C10H10N2 B083261 4-(Allylamino)benzonitrile CAS No. 10282-33-4

4-(Allylamino)benzonitrile

Cat. No.: B083261
CAS No.: 10282-33-4
M. Wt: 158.2 g/mol
InChI Key: CEFYXGLOSWZHDA-UHFFFAOYSA-N
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Description

4-(Allylamino)benzonitrile: is an organic compound with the molecular formula C10H10N2 It is a derivative of benzonitrile, where an allylamino group is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the allylamino group. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Allylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The allylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allylamino group under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 4-(Allylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of nitrile-containing compounds with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Allylamino)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allylamino group can participate in nucleophilic and electrophilic interactions, modulating the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the allyl group.

    4-Dimethylaminobenzonitrile: Contains a dimethylamino group instead of an allylamino group.

    4-Cyanoaniline: Another derivative of benzonitrile with an amino group.

Uniqueness: 4-(Allylamino)benzonitrile is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications. This uniqueness makes this compound a valuable compound for research and industrial purposes.

Properties

CAS No.

10282-33-4

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

4-(prop-2-enylamino)benzonitrile

InChI

InChI=1S/C10H10N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,12H,1,7H2

InChI Key

CEFYXGLOSWZHDA-UHFFFAOYSA-N

SMILES

C=CCNC1=CC=C(C=C1)C#N

Canonical SMILES

C=CCNC1=CC=C(C=C1)C#N

Synonyms

4-ALLYLAMINO-BENZONITRILE

Origin of Product

United States

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